molecular formula C17H24O5 B020460 Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate CAS No. 55784-11-7

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate

Cat. No. B020460
CAS RN: 55784-11-7
M. Wt: 308.4 g/mol
InChI Key: VJYAJCZEUGCPEH-UHFFFAOYSA-N
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Description

Etazene is a benzimidazole-derived synthetic opioid with a chemical structure and pharmacological similarities to drugs under Schedule I . It’s also known as etodesnitazene or desnitroetonitazene .


Molecular Structure Analysis

The molecular structure of Etazene has been analyzed by X-ray crystallography as well as gas and liquid chromatography combined with mass spectrometry .

Safety And Hazards

Safety data sheets for similar compounds suggest that they can be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYAJCZEUGCPEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(4-ethoxyphenyl)-2-ethylpropanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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